molecular formula C20H25NO2 B7483470 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol

1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol

Cat. No.: B7483470
M. Wt: 311.4 g/mol
InChI Key: CIIGDFNHZWGKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol is an organic compound that features a biphenyl group linked to a piperidine ring via a propanol chain

Preparation Methods

The synthesis of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves the following steps:

    Formation of the biphenyl ether: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.

    Attachment of the piperidine ring: The intermediate product is then reacted with piperidine in the presence of a suitable catalyst to form the final compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into various reduced forms.

    Substitution: Electrophilic substitution reactions are common, especially on the biphenyl ring, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions modulate the activity of target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Biphenyl-4-yloxy)-3-piperidin-1-yl-propan-2-ol can be compared with other biphenyl derivatives and piperidine-containing compounds:

    Biphenyl derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4-bromobiphenyl share the biphenyl core but differ in their functional groups and reactivity.

    Piperidine-containing compounds: Molecules such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features but exhibit different chemical behaviors and applications.

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-phenylphenoxy)-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17/h1,3-4,7-12,19,22H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGDFNHZWGKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.